Ursodeoxycholic acid;UDCA
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Overview
Description
Ursodeoxycholic acid, also known as ursodiol, is a naturally occurring bile acid that constitutes a minor fraction of the human bile acid pool. It was first characterized in the bile of the Chinese black bear and is formed by 7β-epimerization of chenodeoxycholic acid, a primary bile acid. Ursodeoxycholic acid is less toxic than cholic acid or chenodeoxycholic acid due to its hydrophilicity. It has been used for decades to treat liver diseases, with its first use in traditional medicine dating back more than a hundred years .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized from 7-ketolithocholic acid through various methods. One traditional method involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol, yielding a 14% conversion . Another method involves catalytic hydrogenation using Raney nickel as the catalyst in the presence of beta-branched alcohols and a base at 40°C and atmospheric pressure, achieving a 97% yield .
Industrial Production Methods: Industrial production of ursodeoxycholic acid often involves the electroreduction of 7-ketolithocholic acid in the presence of dimethyl sulfoxide, dimethylformamide, and N-methyl-2-pyrrolidone as stereoselectivity additives. This method achieves an 88.5% conversion rate with a 72.8% yield . Another industrial method uses a high-pressure autoclave with Raney cobalt as the catalyst, yielding a 94.1% conversion rate .
Chemical Reactions Analysis
Types of Reactions: Ursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 7-oxo-ursodeoxycholic acid and reduced back to ursodeoxycholic acid using specific enzymes .
Common Reagents and Conditions: Common reagents used in these reactions include chromium trioxide for oxidation and Raney nickel for catalytic hydrogenation. Conditions often involve moderate temperatures (40-80°C) and atmospheric or slightly elevated pressures .
Major Products: The major products formed from these reactions include 7-oxo-ursodeoxycholic acid and other hydroxylated derivatives .
Scientific Research Applications
Ursodeoxycholic acid has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Medicine: Used to treat primary biliary cholangitis, gallstones, and other liver-related diseases.
Industry: Employed in the production of pharmaceuticals and as a precursor for other bile acids.
Mechanism of Action
Ursodeoxycholic acid works by replacing hydrophobic or more toxic bile acids in the bile acid pool. It reduces cholesterol secretion from the liver and fractional reabsorption of cholesterol by the intestine, resulting in decreased cholesterol content in bile and bile stones . It also targets the farnesoid X receptor (FXR) and various other nuclear receptors, improving cellular autophagy, apoptosis, and mitochondrial functions .
Comparison with Similar Compounds
Chenodeoxycholic acid: An epimer of ursodeoxycholic acid with similar choleretic effects but less tolerance in humans.
Cholic acid: Another primary bile acid that is more toxic compared to ursodeoxycholic acid.
Obeticholic acid: A synthetic bile acid derivative used for similar therapeutic purposes but with different pharmacokinetic properties.
Uniqueness: Ursodeoxycholic acid is unique due to its hydrophilicity, making it less toxic and more suitable for long-term use in treating liver diseases. It also exhibits immunomodulating and chemoprotective effects that are not observed in other bile acids .
Properties
Molecular Formula |
C26H45NO6S |
---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16?,17?,18?,19?,20?,21?,22?,24?,25-,26+/m0/s1 |
InChI Key |
BHTRKEVKTKCXOH-KGKMONJUSA-N |
Isomeric SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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